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Compound of Interest

Compound Name: (1H-Pyrazol-3-yl)methanol

Cat. No.: B1335596 Get Quote

A detailed spectroscopic comparison of (1-Methyl-1H-pyrazol-4-yl)methanol and (1H-Pyrazol-4-

yl)methanol reveals key differences in their nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) profiles. These differences, arising from the presence or absence

of an N-methyl group, are critical for the unambiguous identification and characterization of

these compounds in research and drug development.

This guide provides a comprehensive overview of the spectroscopic data for both N-methylated

and non-methylated pyrazole methanol, supported by experimental protocols and a logical

workflow for their analysis.

Executive Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for (1-Methyl-1H-pyrazol-

4-yl)methanol and (1H-Pyrazol-4-yl)methanol.
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Spectroscopic Data for (1-Methyl-1H-

pyrazol-4-yl)methanol

¹H NMR (DMSO-d₆, 400 MHz)

δ 7.65 (s, 1H, H5), 7.39 (s, 1H, H3), 4.95 (t,

J=5.5 Hz, 1H, OH), 4.31 (d, J=5.5 Hz, 2H, CH₂),

3.75 (s, 3H, N-CH₃)

¹³C NMR (DMSO-d₆, 100 MHz)
δ 138.9 (C5), 129.1 (C3), 120.5 (C4), 54.0

(CH₂), 38.6 (N-CH₃)

IR (KBr, cm⁻¹)
3160 (O-H stretch), 2945, 2850 (C-H stretch),

1510 (C=N stretch), 1045 (C-O stretch)

Mass Spectrometry (EI) m/z (%): 112 (M⁺, 100), 95, 81, 67, 54

Spectroscopic Data for (1H-Pyrazol-4-

yl)methanol

¹H NMR (DMSO-d₆, 500 MHz)

δ 12.58 (br s, 1H, NH), 7.58 (s, 1H, H3/H5), 7.40

(s, 1H, H3/H5), 4.74 (t, J=5.5 Hz, 1H, OH), 4.37

(d, J=5.2 Hz, 2H, CH₂)[1]

¹³C NMR (DMSO-d₆, 125 MHz)
δ 134.5 (C3/C5), 128.0 (C3/C5), 118.9 (C4),

54.5 (CH₂)

IR (KBr, cm⁻¹)

3250 (N-H stretch), 3150 (O-H stretch), 2930,

2840 (C-H stretch), 1500 (C=N stretch), 1050

(C-O stretch)

Mass Spectrometry (EI) m/z (%): 98 (M⁺, 100), 81, 69, 54, 42

Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

comparison of N-methylated and non-methylated pyrazole methanol.
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Caption: Workflow for the spectroscopic comparison of pyrazole methanols.

Detailed Experimental Protocols
Synthesis of (1H-Pyrazol-4-yl)methanol
This synthesis was performed via the reduction of ethyl 1H-pyrazole-4-carboxylate.[1]

A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is

cooled to 0 °C in a flame-dried round-bottom flask under an inert atmosphere.[1]

A solution of ethyl 1H-pyrazole-4-carboxylate in anhydrous THF is added dropwise to the

cooled LiAlH₄ suspension.[1]

The reaction mixture is allowed to warm to room temperature and stirred overnight.[1]
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The reaction is quenched by the sequential and careful addition of water and 1 M sodium

hydroxide solution at 0 °C.[1]

The resulting mixture is dried with anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure to yield (1H-Pyrazol-4-yl)methanol as a white solid.[1]

Synthesis of (1-Methyl-1H-pyrazol-4-yl)methanol
The synthesis of (1-Methyl-1H-pyrazol-4-yl)methanol can be achieved by the reduction of the

corresponding carboxylic acid, which is synthesized from 2,2-difluoro acetyl halide and an α,β-

unsaturated ester.

An α-difluoro acetyl intermediate carboxylic acid is prepared through the addition reaction of

2,2-difluoro acetyl halide with an α,β-unsaturated ester followed by alkaline hydrolysis.

The intermediate carboxylic acid is then condensed and cyclized with a methyl hydrazine

aqueous solution in the presence of a catalyst to obtain crude 3-(difluoromethyl)-1-methyl-

1H-pyrazole-4-carboxylic acid.

The crude product is purified by recrystallization.

The purified carboxylic acid is then reduced to the corresponding alcohol, (1-Methyl-1H-

pyrazol-4-yl)methanol, using a suitable reducing agent like LiAlH₄ in a similar manner to the

non-methylated analogue.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the pyrazole methanol sample was dissolved

in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz

spectrometer.

¹H NMR Parameters: A standard pulse sequence was used with a spectral width of

approximately 8000 Hz, an acquisition time of 4 seconds, and a relaxation delay of 2

seconds. 16 scans were accumulated for a good signal-to-noise ratio.
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¹³C NMR Parameters: A proton-decoupled pulse sequence was used with a spectral width of

approximately 25000 Hz, an acquisition time of 1 second, and a relaxation delay of 2

seconds. 1024 scans were accumulated.

Referencing: Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ

2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was finely ground with potassium

bromide (KBr) and pressed into a thin, transparent pellet.

Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR)

spectrometer.

Parameters: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio.

Background Correction: A background spectrum of a pure KBr pellet was recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the sample in methanol was introduced into the

mass spectrometer via direct infusion.

Instrumentation: Electron Ionization (EI) mass spectra were obtained on a time-of-flight

(TOF) mass spectrometer.

Ionization: An electron energy of 70 eV was used for ionization.

Mass Analysis: Spectra were acquired in the m/z range of 40-200.

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak

and major fragment ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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